molecular formula C15H11NO2 B1594986 4-Cyanophenyl 4-methylbenzoate CAS No. 32792-42-0

4-Cyanophenyl 4-methylbenzoate

Cat. No. B1594986
CAS RN: 32792-42-0
M. Wt: 237.25 g/mol
InChI Key: QIAWNOODTBZTGG-UHFFFAOYSA-N
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Description

4-Cyanophenyl 4-methylbenzoate is an organic chemical compound with the molecular formula C15H11NO2 . It is primarily used for research and development purposes .


Synthesis Analysis

The synthesis of 4-Cyanophenyl 4-methylbenzoate involves a reaction under N2 atmosphere, p-tolualdehyde (0.5 mmol), p-cyanophenol (0.2 mmol), NiCl2 glyme (0.02 mmol, 10 mol%), dtbbpy (0.024 mmol, 12 mol%), Na2CO3 (0.2 mmol) and DCE (1 mL) were placed in a dry reaction tube with a magnetic stir bar, irradiated with 2 × 3 W 365 nm LEDs at 30 °C and stirred routinely for 24 h .


Molecular Structure Analysis

The molecular structure of 4-Cyanophenyl 4-methylbenzoate is characterized by a molecular weight of 237.25 g/mol. The compound has a molecular formula of C15H11NO2 . The InChIKey of the compound is QIAWNOODTBZTGG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Cyanophenyl 4-methylbenzoate include a molecular weight of 237.25 g/mol, a XLogP3 of 3.7, no hydrogen bond donors, three hydrogen bond acceptors, and three rotatable bonds . The compound has a topological polar surface area of 50.1 Ų and a complexity of 328 .

Scientific Research Applications

Exploring Heteroleptic NHC Cycloplatinated Complexes

A study by Fuertes, Chueca, and Sicilia (2015) delves into the synthesis of heteroleptic NHC cycloplatinated compounds, highlighting the versatility of cyanophenyl-imidazol derivatives in metal coordination chemistry. These complexes are studied for their geometric configurations and electronic properties, which are crucial for catalysis and material science applications. The research underlines the potential of cyanophenyl derivatives in designing new metal-organic frameworks and catalysts (Fuertes, Chueca, & Sicilia, 2015).

Innovative Synthesis Techniques

Ji, Yi, and Cai (2014) developed a new protocol using 2-isocyanophenyl 4-methylbenzoate for synthesizing 2,5-diketopiperazine derivatives. This method demonstrates the compound's utility in organic synthesis, providing a simpler route for generating functionalized diketopiperazines, which have significant pharmaceutical and chemical applications. The research showcases the compound's role in facilitating efficient and functional group-tolerant synthesis processes (Ji, Yi, & Cai, 2014).

Photocatalytic Transformations

Shang et al. (2019) discuss the use of a donor-acceptor fluorophore, 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), which shares functional similarities with 4-Cyanophenyl 4-methylbenzoate in terms of having a cyanophenyl component. This material acts as a powerful organophotocatalyst, utilized in various organic reactions. The study highlights the potential of cyanophenyl-based compounds in photocatalytic applications, offering a pathway to green chemistry and sustainable synthesis strategies (Shang, Lu, Cao, Liu, He, & Yu, 2019).

Safety And Hazards

The safety data sheet for 4-Cyanophenyl 4-methylbenzoate indicates that it is combustible and harmful if swallowed . It is also harmful to aquatic life . The specific hazards arising from the chemical are not available .

properties

IUPAC Name

(4-cyanophenyl) 4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO2/c1-11-2-6-13(7-3-11)15(17)18-14-8-4-12(10-16)5-9-14/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIAWNOODTBZTGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70336348
Record name p-Toluic acid, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Cyanophenyl 4-methylbenzoate

CAS RN

32792-42-0
Record name p-Toluic acid, 4-cyanophenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70336348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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